3-(6-CHLORO-2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOL-3-YL)-N-[(FURAN-2-YL)METHYL]PROPANAMIDE
Description
3-(6-Chloro-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-[(furan-2-yl)methyl]propanamide is a synthetic small molecule characterized by a benzoxazolone core, a propanamide linker, and a furan-methyl substituent. The benzoxazolone moiety (C₇H₄ClNO₂) features a 6-chloro substituent and a fused oxazole-lactam ring, which is structurally analogous to derivatives listed in industrial catalogs . The propanamide chain (C₃H₆NO) connects the benzoxazolone to the N-[(furan-2-yl)methyl] group (C₅H₅O), contributing to its amphiphilic properties. While direct experimental data on this compound are absent in the provided evidence, its structural framework aligns with bioactive molecules studied for enzyme inhibition or receptor modulation .
Properties
IUPAC Name |
3-(6-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-(furan-2-ylmethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O4/c16-10-3-4-12-13(8-10)22-15(20)18(12)6-5-14(19)17-9-11-2-1-7-21-11/h1-4,7-8H,5-6,9H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYSXXWNRHJHHAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)CCN2C3=C(C=C(C=C3)Cl)OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-chloro-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-[(furan-2-yl)methyl]propanamide typically involves the following steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of 2-aminophenol with a carboxylic acid derivative under acidic conditions.
Chlorination: The benzoxazole ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Furan Ring: The furan ring is introduced via a nucleophilic substitution reaction, where the chlorinated benzoxazole reacts with a furan derivative.
Formation of the Propanamide Group: The final step involves the formation of the propanamide group through an amide coupling reaction using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the benzoxazole ring, converting the oxo group to a hydroxyl group.
Substitution: The chlorine atom on the benzoxazole ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like primary amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Hydroxylated benzoxazole derivatives.
Substitution: Various substituted benzoxazole derivatives depending on the nucleophile used.
Scientific Research Applications
3-(6-Chloro-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-[(furan-2-yl)methyl]propanamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in biochemical assays to study enzyme interactions and as a probe in molecular biology.
Mechanism of Action
The mechanism of action of 3-(6-chloro-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-[(furan-2-yl)methyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazole ring can intercalate with DNA, while the furan ring can form hydrogen bonds with amino acid residues in proteins, leading to inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Oxadiazole-Thiazole Cores ()
Four propanamide derivatives (7c–7f) in share a sulfanyl-linked oxadiazole-thiazole system instead of a benzoxazolone core. Key differences include:
- Physical Properties :
| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) |
|---|---|---|---|
| 7c | C₁₆H₁₇N₅O₂S₂ | 375 | 134–136 |
| 7d | C₁₇H₁₉N₅O₂S₂ | 389 | 170–172 |
| 7e | C₁₇H₁₉N₅O₂S₂ | 389 | 176–178 |
| 7f | C₁₇H₁₉N₅O₂S₂ | 389 | 134–136 |
| Target Compound | C₁₅H₁₄ClN₂O₄ | 321.74 (calculated) | Not reported |
The target compound’s lower molecular weight (321.74 vs. 375–389 g/mol) reflects the absence of sulfur and reduced nitrogen content. Its benzoxazolone core may confer higher thermal stability than the oxadiazole-thiazole analogues, though experimental validation is needed.
Thiazolidinone-Based Propanamide ()
N-(3-Fluorophenyl)-3-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)propanamide features a thiazolidinone ring with a thiophene substituent. Key contrasts:
- Electron-Withdrawing Groups: The fluorophenyl and thioxothiazolidinone groups enhance electrophilicity compared to the benzoxazolone-furan system.
- Biological Implications: Thiazolidinones are associated with antidiabetic and antimicrobial activities, whereas benzoxazolones are explored for CNS-targeting applications .
Benzoxazolone Derivatives ()
- 3-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanoic acid () lacks the chloro and furan-methyl groups, reducing steric bulk and lipophilicity.
- Metabolite Analogues (): Phosphonothioate derivatives (e.g., O,O-diethyl {[(6-chloro-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)methyl]sulfanyl}phosphonothioate) exhibit pesticidal activity, highlighting the benzoxazolone scaffold’s versatility .
Data Tables
Table 1: Structural and Physical Comparison
Research Findings and Discussion
Spectral Characteristics :
- IR : Expected peaks for the target compound include benzoxazolone C=O (~1700 cm⁻¹), amide C=O (~1650 cm⁻¹), and furan C-O-C (~1250 cm⁻¹) .
- NMR : Aromatic protons (δ 6.5–8.0 ppm for benzoxazolone and furan), amide NH (δ ~8.0 ppm), and methylene protons (δ ~3.5–4.5 ppm) .
- MS : Molecular ion peak at m/z 322 (M+H⁺) with isotopic signature from chlorine .
Structure-Activity Insights :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
